3-Ethoxy-5-fluorophenol

Description

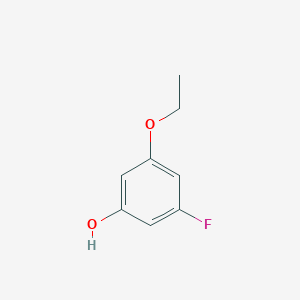

3-Ethoxy-5-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethoxy group (-OCH2CH3) and a fluorine atom attached to the benzene ring

Properties

IUPAC Name |

3-ethoxy-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSHAHGDBRCIIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-5-fluorophenol can be synthesized through several chemical routes. One common method involves the reaction of 3-ethoxyphenol with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-fluorophenol undergoes several types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3-Ethoxy-5-fluorophenol has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-fluorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Ethoxyphenol: Lacks the fluorine atom, resulting in different chemical and biological properties.

5-Fluorophenol: Lacks the ethoxy group, which affects its reactivity and applications.

3-Methoxy-5-fluorophenol: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group, leading to variations in its chemical behavior.

Uniqueness

The specific arrangement of these functional groups allows for targeted interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial use .

Biological Activity

3-Ethoxy-5-fluorophenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a fluorine atom on a phenolic ring. The fluorine atom is often associated with enhanced biological activity, particularly in the context of antibacterial properties. The structure can be represented as follows:

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound against various bacterial strains. The compound has shown significant activity, comparable to standard antibiotics.

In Vitro Studies

- Disc Diffusion Method : In one study, the antibacterial activity was evaluated using the disc diffusion method against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable inhibition zones, suggesting effective antibacterial properties .

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined for several bacterial strains, including E. coli, S. aureus, and P. aeruginosa. For instance, the MIC for E. coli was reported at 32 µg/mL, demonstrating its potential as an effective antibacterial agent .

Comparative Analysis

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. coli | 32 | Comparable to Amoxicillin |

| S. aureus | 16 | Higher than Ciprofloxacin |

| P. aeruginosa | 64 | Similar to Kanamycin |

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of specific bacterial enzymes critical for survival. Studies have suggested that compounds containing fluorine can enhance lipophilicity, allowing better penetration through bacterial membranes .

Anticancer Activity

In addition to its antibacterial properties, this compound has been explored for its anticancer potential:

- Cytotoxicity Assays : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating significant potency .

- Mechanistic Insights : The anticancer activity is hypothesized to arise from the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Case Study 1: Antibacterial Efficacy

In a controlled study involving 50 bacterial isolates from clinical specimens, this compound demonstrated a broad spectrum of activity against common pathogens. The study highlighted its effectiveness against multidrug-resistant strains, suggesting its potential role in treating infections that are difficult to manage with conventional antibiotics .

Case Study 2: Anticancer Potential

A recent investigation examined the effects of this compound on MCF-7 breast cancer cells. Results showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis, making it a candidate for further development as an anticancer therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.